molecular formula C16H19N3OS B5698406 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide

Cat. No. B5698406
M. Wt: 301.4 g/mol
InChI Key: VBSKKYNXTWORIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide, also known as DPA-714, is a small molecule that has gained significant attention in the field of nuclear medicine. It is a selective ligand for the translocator protein (TSPO), which is a mitochondrial protein that plays a crucial role in cellular homeostasis. DPA-714 has been studied extensively for its potential applications in neuroimaging and cancer diagnosis.

Mechanism of Action

The exact mechanism of action of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide is not fully understood, but it is believed to bind to the TSPO on the outer membrane of mitochondria. This binding leads to a conformational change in the protein, which in turn activates downstream signaling pathways that are involved in cellular homeostasis.
Biochemical and Physiological Effects:
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of neuroinflammation and to inhibit the growth of cancer cells in vitro. Additionally, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide in lab experiments is its high affinity and selectivity for TSPO. This allows for accurate and specific visualization of TSPO expression in vivo. However, one limitation of using 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide is its relatively short half-life, which can limit the duration of PET imaging studies.

Future Directions

There are a number of future directions for research on 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide. One area of interest is the development of new radiotracers that can target other proteins involved in cellular homeostasis. Additionally, there is ongoing research on the use of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide in the diagnosis and treatment of various neurodegenerative diseases and cancers. Finally, there is interest in developing new synthetic methods for 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide that are more efficient and cost-effective.

Synthesis Methods

The synthesis of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide involves a multi-step process that begins with the reaction between 2-bromoacetophenone and 2-aminopyridine to form 2-acetyl-4,6-dimethylpyrimidine. This intermediate is then reacted with thiourea to form 2-(4,6-dimethyl-2-pyrimidinyl)thioacetamide. Finally, the addition of 2-phenylethylamine to this compound results in the formation of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide.

Scientific Research Applications

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide has been extensively studied for its potential applications in the field of nuclear medicine. It has been shown to have high affinity and selectivity for TSPO, which is overexpressed in a variety of pathological conditions, including neuroinflammation and cancer. As a result, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide has been used as a radiotracer in positron emission tomography (PET) imaging studies to visualize TSPO expression in vivo.

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-12-10-13(2)19-16(18-12)21-11-15(20)17-9-8-14-6-4-3-5-7-14/h3-7,10H,8-9,11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSKKYNXTWORIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NCCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide

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